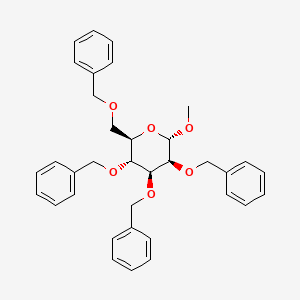

4-O-β-Galactopyranosyl-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

4-O-β-Galactopyranosyl-D-mannopyranoside, also known as 2-epi-Lactose or 2-epilactose, is a nondigestible epimer of lactose . It primarily targets the intestinal tract, where it acts as a prebiotic sugar .

Mode of Action

As a prebiotic, it is likely to promote the growth of beneficial gut bacteria, which in turn can have various positive effects on the host’s health .

Biochemical Pathways

It is known to promote intestinal mineral absorption, especially calcium . This suggests that it may influence mineral homeostasis pathways.

Pharmacokinetics

As a nondigestible compound, it is likely to pass through the digestive tract largely unchanged, exerting its effects locally within the gut .

Result of Action

The primary result of the action of this compound is the promotion of intestinal mineral absorption, particularly calcium . This can contribute to improved bone health and overall mineral balance within the body.

Action Environment

The action of this compound is influenced by the environment within the gut. Factors such as the composition of the gut microbiota, the presence of other nutrients, and the pH of the gut can all potentially impact the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

4-O-β-Galactopyranosyl-D-mannopyranoside plays a significant role in biochemical reactions, primarily as a prebiotic. It interacts with various enzymes and proteins in the gut microbiota, promoting the growth of beneficial bacteria. This interaction enhances the absorption of minerals like calcium, which is crucial for bone health . The compound’s nondigestible nature means it reaches the colon intact, where it can exert its prebiotic effects.

Cellular Effects

In cellular contexts, this compound influences several cellular processes. It has been shown to enhance the absorption of calcium in intestinal cells, which can impact cell signaling pathways and gene expression related to mineral metabolism . Additionally, its prebiotic properties support the growth of beneficial gut bacteria, which can indirectly affect cellular metabolism and overall gut health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with gut microbiota. The compound is fermented by beneficial bacteria, producing short-chain fatty acids that enhance mineral absorption . This fermentation process also generates hydrogen, which can act as an antioxidant, neutralizing harmful oxygen radicals in cells . These interactions highlight the compound’s role in promoting gut health and mineral absorption.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its prebiotic effects can vary depending on the duration of exposure and the specific gut microbiota present

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At optimal doses, the compound enhances calcium absorption and supports gut health without adverse effects . At higher doses, there may be threshold effects, including potential gastrointestinal discomfort or other adverse reactions. These findings underscore the importance of determining appropriate dosages for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism and mineral absorption. It interacts with enzymes in the gut microbiota that ferment the compound, producing metabolites like short-chain fatty acids . These metabolites play a crucial role in enhancing calcium absorption and overall gut health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement to the colon, where it exerts its prebiotic effects . The compound’s localization in the gut is essential for its role in promoting mineral absorption and supporting gut health.

Subcellular Localization

The subcellular localization of this compound is primarily within the cells of the gastrointestinal tract. It is directed to specific compartments where it can interact with gut microbiota and enzymes involved in fermentation . This localization is crucial for the compound’s prebiotic effects and its role in enhancing mineral absorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-β-Galactopyranosyl-D-mannopyranoside involves the epimerization of lactose. The process typically includes the following steps:

Epimerization: Lactose is subjected to epimerization under specific conditions to convert it into this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Epimerization: Utilizing industrial reactors to carry out the epimerization of lactose.

Purification and Quality Control: Employing large-scale HPLC systems to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-O-β-Galactopyranosyl-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-O-β-Galactopyranosyl-D-mannopyranoside has several scientific research applications:

Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.

Biology: Investigated for its role as a prebiotic sugar that promotes the growth of beneficial gut bacteria.

Medicine: Explored for its potential in enhancing calcium absorption and improving bone health.

Industry: Utilized in the production of functional foods and dietary supplements.

Comparison with Similar Compounds

Similar Compounds

Lactose: A disaccharide composed of galactose and glucose.

Lactulose: A synthetic disaccharide consisting of galactose and fructose linked by a β-1,4-glycosidic bond.

Tagatose: A ketohexose sugar similar to fructose.

Uniqueness

4-O-β-Galactopyranosyl-D-mannopyranoside is unique due to its specific epimerization from lactose, making it a nondigestible sugar with prebiotic properties. Unlike lactose, it is not digested in the small intestine, allowing it to reach the colon where it exerts its beneficial effects .

Properties

CAS No. |

20869-27-6 |

|---|---|

Molecular Formula |

C₁₂H₂₂O₁₁ |

Molecular Weight |

342.3 |

Synonyms |

Epilactose; 4-O-β-D-Galactopyranosyl-D-mannopyranose; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)